![molecular formula C15H11ClN2S B2472599 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline CAS No. 338977-83-6](/img/structure/B2472599.png)
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline is a chemical compound with the molecular formula C15H11ClN2S . It has an average mass of 286.779 Da and a mono-isotopic mass of 286.033142 Da .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Classical methods of quinoxaline synthesis involve the condensation of ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis
The molecular structure of 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a chlorobenzyl sulfanyl group attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxaline and its derivatives have been used as reagents for the synthesis of biologically important condensed derivatives . They have been involved in new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .Scientific Research Applications
- Viral infections pose significant health risks, and antiviral agents are crucial for combating them. Heterocyclic compounds, including quinoxaline derivatives, have demonstrated promising antiviral behavior .
- Notably, isoindole moiety fused with different heterocycles displayed potent antiviral activity against respiratory syncytial virus (RSV) .
- Single crystals and thin film organic field-effect transistors based on this compound exhibited favorable hole mobility, making it a candidate for optoelectronic applications .
Antiviral Activity
Organic Optoelectronics
Antimicrobial Potential
Safety And Hazards
The safety data sheet for Chlorobenzyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Quinoxaline derivatives have been of interest due to their antitumoral properties . They have also been investigated as catalyst ligands . A study has shown that all the tested quinoxaline derivatives exhibited good and similar activity that lies in the low micromolar range . This suggests that the 3-phenyl-2-sulfanyl quinoxaline scaffold, which is present in all the compounds, is presumably working on a specific target and therefore possesses a good and selective anticancer activity .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-6-2-1-5-11(12)10-19-15-9-17-13-7-3-4-8-14(13)18-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPHKLLSBMKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline |
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